molecular formula C22H26ClN3O6S B2410062 N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 872722-78-6

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No. B2410062
CAS RN: 872722-78-6
M. Wt: 495.98
InChI Key: RITKICDTPQZXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an oxalamide derivative with a 4-chlorophenylsulfonyl group and a 4-methoxyphenethyl group attached to the nitrogen atoms. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton . They are used in various fields of chemistry due to their versatile reactivity.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The oxalamide moiety might undergo hydrolysis under acidic or basic conditions. The sulfonyl group could potentially be reduced to a sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and oxalamide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Insights

A study by Mamedov et al. (2016) introduced a novel synthetic approach applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides and anthranilic acid derivatives, which could be related to the compound due to its structural complexity and relevance in synthesizing oxalamide derivatives. This method is highlighted for its simplicity and high yield, indicating potential utility in creating compounds with similar functional groups or structural motifs (Mamedov et al., 2016).

Chemical and Physical Properties

Research on tetrazole derivatives, including compounds with chlorophenyl and methoxyphenyl groups similar to those in the compound of interest, offers insights into their crystalline structures and potential interactions. Al-Hourani et al. (2015) explored the crystal structure and molecular docking studies of such derivatives, suggesting their application in understanding molecular interactions and designing compounds with specific biological or chemical properties (Al-Hourani et al., 2015).

Reaction Mechanisms and Transformations

The work by Bermejo et al. (2000) on the rearrangement and coordination of sulfonyl-amido compounds provides a foundation for understanding the reactivity and potential applications of sulfonyl-containing compounds in catalysis and material science. This study illustrates the versatility of sulfonyl groups in chemical synthesis and their role in forming complex metallo-organic structures (Bermejo et al., 2000).

Environmental Mobility and Degradation

The environmental behavior of related sulfonylurea herbicides, as investigated by Veeh et al. (1994), offers insights into the mobility and persistence of sulfonyl-containing compounds in agricultural settings. This research is crucial for assessing the environmental impact and degradation pathways of new sulfonylurea compounds, informing their safe and sustainable use (Veeh et al., 1994).

Theoretical and Computational Studies

Branowska et al. (2022) conducted a comprehensive study on sulfonamide-sulfonimide tautomerism, providing a deeper understanding of the structural dynamics and electronic properties of sulfonamide derivatives. Such theoretical insights are invaluable for the design and optimization of compounds for specific functions, including pharmaceuticals and materials science (Branowska et al., 2022).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s designed to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken while handling it. It’s advisable to avoid skin and eye contact, inhalation, and ingestion .

Future Directions

The future research directions for this compound would depend on its intended application. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O6S/c1-31-18-7-3-16(4-8-18)11-12-24-21(27)22(28)25-15-20-26(13-2-14-32-20)33(29,30)19-9-5-17(23)6-10-19/h3-10,20H,2,11-15H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITKICDTPQZXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.